molecular formula C4H2Cl2N2O2S B8814623 6-Chloropyridazine-3-sulfonyl chloride CAS No. 89391-73-1

6-Chloropyridazine-3-sulfonyl chloride

Cat. No.: B8814623
CAS No.: 89391-73-1
M. Wt: 213.04 g/mol
InChI Key: BYQJSWOXKAYRNR-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a chlorine atom at position 6 and a sulfonyl chloride group at position 2. This compound is primarily utilized as a key intermediate in organic synthesis, particularly for introducing sulfonate or sulfonamide functionalities into target molecules . Its reactivity stems from the electron-withdrawing nature of the sulfonyl chloride group, which enhances the electrophilicity of the pyridazine ring, facilitating nucleophilic substitutions or coupling reactions.

Properties

CAS No.

89391-73-1

Molecular Formula

C4H2Cl2N2O2S

Molecular Weight

213.04 g/mol

IUPAC Name

6-chloropyridazine-3-sulfonyl chloride

InChI

InChI=1S/C4H2Cl2N2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H

InChI Key

BYQJSWOXKAYRNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1S(=O)(=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Heterocyclic Core: Pyridazine (two adjacent nitrogen atoms) versus pyridine (one nitrogen).
  • Substituent Effects: Halogens: Bromine (in 5-Bromo-6-chloropyridine-3-sulfonyl chloride) offers a larger atomic radius and polarizability compared to chlorine, which may influence nucleophilic displacement rates . Trifluoromethoxy Group: The -CF₃O group in 1804732-21-5 introduces strong electron-withdrawing effects and hydrophobicity, impacting solubility and biological activity .

Research Findings and Implications

  • Drug Design : The pyridazine core in 6-Chloropyridazine-3-sulfonyl chloride may offer unique binding interactions in biologically active molecules due to its dual nitrogen atoms, which could enhance hydrogen-bonding capabilities compared to pyridine-based compounds .
  • Agrochemicals : The trifluoromethoxy-substituted derivative (1804732-21-5) demonstrates how halogen and fluorinated groups improve pesticidal activity by resisting enzymatic degradation .

Preparation Methods

Reaction Overview

This method involves a two-step diazotization and chlorination sequence starting from 3-aminopyridine. The process, detailed in patent CN112830892A, proceeds as follows:

  • Diazotization : 3-Aminopyridine reacts with sodium nitrite (NaNO₂) in dilute hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

  • Fluoroborate Stabilization : The diazonium salt is stabilized using sodium fluoroborate (NaBF₄) or 40% fluoroboric acid (HBF₄), forming a diazonium fluoroborate intermediate.

  • Chlorination : The intermediate reacts with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) at 0–5°C to yield 6-chloropyridazine-3-sulfonyl chloride.

Key Reaction Conditions:

ParameterValue/Range
Temperature0–5°C (both steps)
Molar Ratios3-Aminopyridine : NaNO₂ : NaBF₄ : SOCl₂ : CuCl = 1 : 1.05–1.2 : 1.1–1.3 : 2–2.2 : 0.005–0.01
Reaction TimeOvernight (Step 2)
Yield90.7%

Mechanistic Insights

  • Diazotization : The primary amine group of 3-aminopyridine is protonated in HCl, forming a diazonium ion upon reaction with NaNO₂.

  • Fluoroborate Formation : The diazonium ion reacts with NaBF₄ to stabilize the intermediate, preventing decomposition.

  • Chlorination : SOCl₂ acts as both a chlorinating agent and solvent, with CuCl catalyzing the substitution of the diazo group with Cl⁻.

Advantages and Limitations

  • Advantages : High yield (>90%), scalability, and avoidance of high-temperature distillation.

  • Limitations : Requires strict temperature control (<5°C) to minimize side reactions.

Direct Chlorination of Hydroxypyridine Sulfonic Acids

Process Description

Patent EP1048654A2 outlines a one-pot synthesis starting from 4-hydroxypyridine-3-sulfonic acid. The method uses phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) under reflux:

  • Chlorination : PCl₃ and Cl₂ sequentially replace hydroxyl groups on the pyridine ring and sulfonic acid moiety.

  • Workup : The product is extracted into toluene, washed, and purified via distillation.

Key Parameters:

ParameterValue/Range
Temperature80–110°C
Molar RatiosAcid : PCl₃ : Cl₂ = 1 : 2.3–3 : 1.9–2.1
Purity (HPLC)>98%
Yield>90%

Reaction Mechanism

  • PCl₃ Activation : PCl₃ reacts with the sulfonic acid group, forming a reactive intermediate.

  • Cl₂ Substitution : Chlorine gas replaces hydroxyl groups, with excess PCl₃ ensuring complete conversion.

Industrial Applicability

  • Scalability : Suitable for bulk production due to minimal intermediate isolation.

  • Environmental Impact : Halogen-free solvents (e.g., toluene) reduce waste toxicity.

Phosphorus Pentachloride (PCl₅) Mediated Synthesis

Traditional Approach

A classical method involves reacting pyridine-3-sulfonic acid with PCl₅ and phosphorus oxychloride (POCl₃):

  • Chlorination : PCl₅ and POCl₃ convert sulfonic acid to sulfonyl chloride.

  • Neutralization : The crude product is neutralized with NaHCO₃ and extracted into methyl tert-butyl ether (MTBE).

Performance Data:

ParameterValue/Range
TemperatureReflux (~110°C)
Molar RatiosAcid : PCl₅ : POCl₃ = 1 : 1.5 : 1.7
Yield94%

Challenges

  • Side Reactions : Over-chlorination may occur without precise stoichiometry.

  • Cost : PCl₅ is more expensive than PCl₃.

Comparative Analysis of Methods

MethodStarting MaterialReagentsYieldPurityScalability
Diazotization3-AminopyridineNaNO₂, NaBF₄, SOCl₂90.7%>95%High
Direct Chlorination4-Hydroxypyridine-3-sulfonic acidPCl₃, Cl₂>90%>98%Very High
PCl₅-MediatedPyridine-3-sulfonic acidPCl₅, POCl₃94%>95%Moderate

Key Findings

  • The diazotization route offers excellent yields but requires cryogenic conditions.

  • Direct chlorination using PCl₃/Cl₂ is more industrially viable due to lower costs and higher purity.

  • PCl₅-based methods are less favored due to handling difficulties and environmental concerns.

Q & A

Q. What role does this compound play in developing photoactive materials?

  • Methodological Answer :
  • Coordination Polymers : Sulfonyl chloride groups act as linkers in MOFs (e.g., with Zn2+^{2+} nodes), enhancing porosity for gas adsorption studies (BET surface area >800 m2^2/g) .

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